Corymbiferin

描述

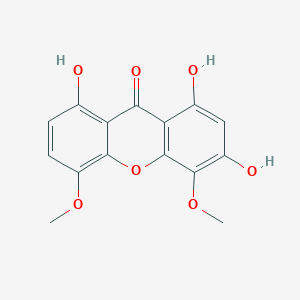

Corymbiferin is a naturally occurring xanthone compound found in various plant species, particularly in the Gentianaceae family. It is known for its diverse biological activities, including anti-diabetic, antioxidant, and anti-inflammatory properties . The chemical structure of this compound consists of a xanthone core with hydroxyl groups, which contribute to its bioactivity.

准备方法

Synthetic Routes and Reaction Conditions

Corymbiferin can be synthesized through several methods, including the classical and modified Grover, Shah, and Shah reaction. This involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as plants in the Gentianaceae family. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

化学反应分析

Types of Reactions

Corymbiferin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the xanthone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted xanthones, quinones, and dihydro derivatives, each with distinct biological activities.

科学研究应用

Corymbiferin is a compound derived from various natural sources, particularly plants, and has garnered attention for its potential applications in scientific research, especially in pharmacology and biochemistry. This article delves into the applications of this compound, supported by data tables and case studies, highlighting its significance in various fields.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A study demonstrated its effectiveness in reducing inflammation markers in animal models of arthritis .

- Antioxidant Activity : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress-related diseases. In vitro studies have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

- Antimicrobial Effects : this compound has been tested against various pathogens. Its antimicrobial properties have been validated through studies showing inhibition of bacterial growth in both gram-positive and gram-negative bacteria .

Agricultural Applications

This compound's properties extend to agriculture, where it is utilized as a natural pesticide:

- Pesticidal Activity : Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without the adverse effects associated with synthetic pesticides. This application is particularly relevant in organic farming practices .

Nutraceuticals and Dietary Supplements

Given its health benefits, this compound is being explored as an ingredient in dietary supplements:

- Health Supplements : Products containing this compound are marketed for their potential to enhance immune function and overall health. Clinical trials are ongoing to assess its efficacy and safety in human subjects .

Cosmetic Industry

The antioxidant and anti-inflammatory properties of this compound make it suitable for cosmetic formulations:

- Skincare Products : this compound is incorporated into skincare products aimed at reducing signs of aging and improving skin health due to its ability to protect skin cells from oxidative stress .

Data Table: Summary of Research Findings on this compound

Case Study 1: Anti-inflammatory Effects

A notable study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) that was comparable to conventional antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

作用机制

Corymbiferin exerts its effects through several mechanisms:

Antioxidant Activity: Scavenges reactive oxygen species and reduces lipid peroxidation.

Anti-diabetic Activity: Enhances insulin signaling and regulates carbohydrate metabolism by increasing the expression of insulin-receptor substrate-2, phosphatidylinositol 3-kinase, and Ser/Thr kinase AKT2.

Anti-inflammatory Activity: Inhibits the mitogen-activated protein kinase (MAPK)/JNK pathway, reducing inflammation and apoptosis in cells.

相似化合物的比较

Corymbiferin is compared with other xanthone compounds such as:

Mangiferin: Found in mangoes, known for its anti-diabetic and antioxidant properties.

Swertianolin: Another xanthone with similar antioxidant and anti-inflammatory activities.

Homomangiferin: Similar to mangiferin but with a methoxy group at position 3.

This compound stands out due to its potent anti-diabetic effects and its ability to improve both glucose metabolism and insulin sensitivity, making it a unique and valuable compound in medicinal research .

生物活性

Corymbiferin, a xanthone derivative isolated from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of diabetes management, neuroprotection, and cholinesterase inhibition. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

1. Antidiabetic Properties

This compound has demonstrated significant antidiabetic effects in various experimental models. A notable study investigated its impact on diabetic rats, where it was found to improve insulin sensitivity and reduce fasting blood glucose (FBG) levels.

Key Findings:

- Dosage and Administration : Diabetic rats were treated with this compound at a dosage of 40 mg/kg body weight for 5 weeks.

- Results : The treatment resulted in a significant decrease in FBG levels compared to the diabetic control group, similar to the effects observed with metformin, a standard antidiabetic medication .

- Mechanism : The improvement in insulin sensitivity was linked to enhanced expression of insulin-receptor substrate-2 and activation of the phosphatidylinositol 3-kinase pathway .

Table 1: Effects of this compound on FBG Levels in Diabetic Rats

| Group | FBG Level (mg/dL) Before Treatment | FBG Level (mg/dL) After Treatment | Statistical Significance |

|---|---|---|---|

| Diabetic Control | 300 ± 20 | 290 ± 25 | - |

| This compound | 295 ± 15 | 180 ± 10 | P < 0.05 |

| Metformin | 298 ± 18 | 175 ± 12 | P < 0.01 |

2. Antioxidant Activity

This compound has also been recognized for its antioxidant properties. In diabetic models, this compound treatment improved antioxidant capacity, which is crucial for mitigating oxidative stress associated with diabetes.

Study Insights:

- Oxidative Stress Markers : The administration of this compound led to a reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant defense mechanisms .

- Histopathological Improvements : Histological examinations revealed improvements in liver and pancreatic tissues, suggesting protective effects against diabetes-induced damage .

3. Cholinesterase Inhibition

This compound has been evaluated for its potential as a cholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's.

Research Findings:

- Inhibitory Activity : this compound exhibited weak inhibitory activity against acetylcholinesterase (AChE), which is essential for maintaining cholinergic transmission in the brain .

- Comparative Analysis : While its activity was lower than that of standard inhibitors like galantamine, it still presents potential as a lead compound for further modifications aimed at enhancing efficacy .

4. Neuroprotective Effects

Studies have indicated that this compound may exert neuroprotective effects through its antioxidant properties.

Case Study Overview:

- Cell Viability Assays : In vitro studies using PC-12 cells showed that this compound did not adversely affect cell viability under low-serum conditions but exhibited cytotoxic effects at higher concentrations under normal conditions .

- Mechanism Exploration : The compound's ability to modulate oxidative stress markers suggests a potential role in protecting neuronal cells from damage associated with oxidative stress .

常见问题

Basic Research Questions

Q. How can researchers chemically characterize corymbiferin and validate its purity for experimental use?

- Methodological guidance : Use spectroscopic techniques (e.g., NMR, HPLC-MS) to confirm molecular structure and purity. Cross-reference with published spectral data from peer-reviewed studies . For novel isolates, employ elemental analysis and X-ray crystallography. Document protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including solvent systems and instrumentation parameters .

Q. What in vivo models are appropriate for preliminary evaluation of this compound’s anti-diabetic properties?

- Methodological guidance : Use streptozotocin-induced diabetic rat models to assess glycemic control and pancreatic β-cell regeneration, as validated in prior studies . Include dose-response experiments (e.g., 10–100 mg/kg) and standardized controls (e.g., metformin). Monitor antioxidant biomarkers (e.g., SOD, CAT) to correlate mechanistic effects with metabolic outcomes .

Q. How should researchers design experiments to test this compound’s antioxidant capacity while minimizing confounding variables?

- Methodological guidance : Employ in vitro assays (e.g., DPPH, FRAP) with triplicate measurements and standardized reference antioxidants (e.g., ascorbic acid). Control for solvent interference (e.g., DMSO concentration ≤1%) and pH-dependent reactivity. Validate findings using cell-based models (e.g., HepG2 cells under oxidative stress) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity (e.g., antioxidant vs. pro-oxidant effects) be systematically resolved?

- Methodological guidance : Conduct a systematic review using PRISMA guidelines to aggregate existing evidence. Assess heterogeneity via subgroup analyses (e.g., dosage ranges, cell lines). Apply bias assessment tools (e.g., ROB-2 for animal studies) to identify methodological inconsistencies . Validate through dose- and time-dependent assays to delineate therapeutic windows .

Q. What statistical approaches are optimal for comparing this compound’s efficacy against other polyphenolic compounds in metabolic disease models?

- Methodological guidance : Use network meta-analysis (NMA) to synthesize direct and indirect comparisons of this compound with compounds like resveratrol or quercetin. Prioritize Bayesian frameworks to handle sparse data and rank treatments by efficacy (e.g., SUCRA scores) . Report 95% credible intervals and assess consistency using node-splitting methods .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in carbohydrate metabolism?

- Methodological guidance : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) datasets from treated vs. untreated models. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify dysregulated pathways (e.g., glycolysis, insulin signaling). Validate key targets (e.g., AMPK, GLUT4) via siRNA knockdown or pharmacological inhibition .

Q. What strategies ensure reproducibility of this compound’s reported anti-diabetic effects across independent laboratories?

- Methodological guidance : Adopt open-science practices: publish raw datasets, detailed protocols (e.g., animal husbandry conditions), and compound characterization reports. Use collaborative platforms (e.g., protocols.io ) for peer validation. Address batch-to-batch variability by sourcing this compound from accredited suppliers with ISO/IEC 17043 certification .

Q. Contradiction Analysis & Synthesis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological guidance : Perform pharmacokinetic studies (e.g., bioavailability, tissue distribution) to bridge in vitro potency with in vivo outcomes. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Reconcile discrepancies by testing metabolites (e.g., phase I/II derivatives) for bioactivity .

Q. What frameworks support ethical and rigorous inclusion of human-derived data in this compound research?

- Methodological guidance : For clinical correlations, use de-identified biospecimens from biorepositories with IRB approval. Apply STROBE guidelines for observational studies and CONSORT for trials. Involve patient advocates in study design to prioritize clinically relevant endpoints (e.g., HbA1c reduction) .

Q. Data Presentation & Publication

Q. How can researchers effectively present complex this compound data (e.g., dose-response curves, molecular interactions) in peer-reviewed manuscripts?

- Methodological guidance : Use standardized plots (e.g., heatmaps for omics data, Forest plots for meta-analyses). Provide raw data in supplementary files with FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference established reporting guidelines (e.g., ARRIVE for animal studies) .

属性

IUPAC Name |

1,3,8-trihydroxy-4,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-9-4-3-6(16)10-12(19)11-7(17)5-8(18)13(21-2)15(11)22-14(9)10/h3-5,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKGQHAVANZONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904216 | |

| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-09-1 | |

| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。